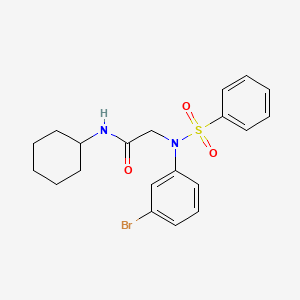
N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 works by activating sGC, which is an enzyme that converts guanosine triphosphate (GTP) to cGMP. This increase in cGMP leads to the relaxation of smooth muscle cells in blood vessels, which results in vasodilation. N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects
In addition to its effects on the cardiovascular system, N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 has also been shown to have potential therapeutic applications in other areas. It has been shown to have anti-inflammatory effects in the lungs, which may make it useful in the treatment of pulmonary hypertension. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for researchers who are studying the cardiovascular system or other areas where N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 has potential therapeutic applications. One limitation of N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established.
Orientations Futures
There are several areas where future research on N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 could be focused. One area is the development of new sGC activators that are more potent and selective than N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272. Another area is the development of new therapeutic applications for N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272, such as in the treatment of neurodegenerative diseases. Finally, more research is needed to fully understand the long-term safety and efficacy of N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272, which will be important for its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 involves a multi-step process that includes the reaction of 3-bromophenyl isocyanate with cyclohexylamine, followed by the addition of phenylsulfonyl chloride. The resulting compound is then treated with glycine to form N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272. This synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been extensively studied in the field of cardiovascular disease, where it has shown potential as a therapeutic agent. It has been shown to increase the production of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule in the cardiovascular system. This increase in cGMP leads to vasodilation, which can improve blood flow and reduce blood pressure.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c21-16-8-7-11-18(14-16)23(27(25,26)19-12-5-2-6-13-19)15-20(24)22-17-9-3-1-4-10-17/h2,5-8,11-14,17H,1,3-4,9-10,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBLMFBCSSICQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-methyl-2-pyridinyl)ethyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide trifluoroacetate](/img/structure/B6032445.png)
![4-[4-(methylthio)phenyl]-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6032451.png)
![methyl 3-{3-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6032459.png)
![3-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6032460.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(3-methoxyphenyl)benzamide](/img/structure/B6032464.png)
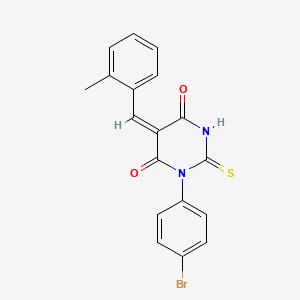
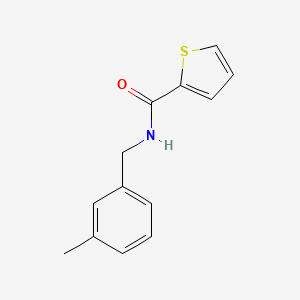
![3-(1,3-benzodioxol-5-ylamino)-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B6032511.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-4-(2-thienyl)butanamide](/img/structure/B6032517.png)
![2-methoxy-5-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B6032523.png)
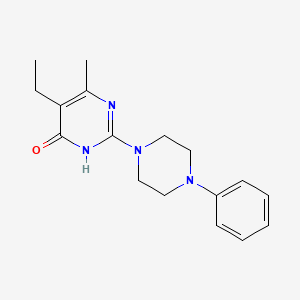
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methyl-3-furamide](/img/structure/B6032533.png)
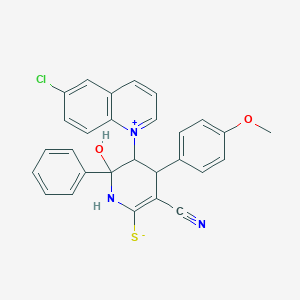
![1-(4-methoxyphenyl)-6,6-dimethyl-N-[1-(2-pyridinylmethyl)-4-piperidinyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6032551.png)